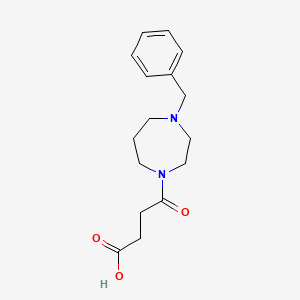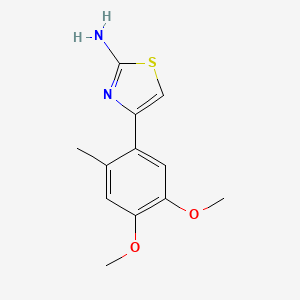
4-(4,5-Dimethoxy-2-methyl-phenyl)-thiazol-2-ylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4,5-Dimethoxy-2-methyl-phenyl)-thiazol-2-ylamine is a useful research compound. Its molecular formula is C12H14N2O2S and its molecular weight is 250.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biochemical Evaluation
4-(4,5-Dimethoxy-2-methyl-phenyl)-thiazol-2-ylamine and its derivatives have been explored in various studies focusing on their synthesis and potential biological activities. For instance, the synthesis of novel thiazole derivatives and their evaluation for anthelmintic and anti-inflammatory activities have been documented (Shetty, Khazi, & Ahn, 2010). This indicates a potential application in treating inflammatory conditions and parasitic infections.
Theoretical Studies and Molecular Interactions
Theoretical studies have been conducted to understand the molecular interactions and properties of thiazole derivatives. A study exploring intramolecular hydrogen bonds in thiazole derivatives highlights the significance of computational chemistry in predicting the behavior of such compounds (Castro et al., 2007).
Inhibitors in Biological Pathways
Certain thiazole derivatives have been identified as inhibitors in key biological pathways, such as the inhibition of cyclin-dependent kinase-2 (CDK2), which plays a crucial role in cell cycle regulation. This could be pivotal in developing cancer therapies (Wang et al., 2004).
Corrosion Inhibition
Interestingly, thiazoles have also been identified as effective corrosion inhibitors for metals in acidic environments, indicating their potential in industrial applications (Quraishi & Sharma, 2005).
Enzyme Inhibition for Therapeutic Use
The use of thiazole derivatives as enzyme inhibitors, particularly for kynurenine 3-hydroxylase, has been explored. This is relevant in the context of neurological disorders, offering a pathway for therapeutic development (Röver et al., 1997).
Antioxidant and Antimicrobial Properties
Research has also revealed the antioxidant and antimicrobial properties of pyrazolopyridine derivatives, which could be beneficial in the development of new pharmaceuticals (El‐Borai et al., 2013).
Food and Biological Systems
Studies on compounds like methylglyoxal, which contain thiazole structures, indicate their role in biological systems and food, impacting health and disease (Nemet, Varga-Defterdarović, & Turk, 2006).
Antimicrobial Activity Against Diverse Pathogens
The antimicrobial efficacy of thiazole derivatives against a variety of pathogens, including Gram-negative and Gram-positive bacteria, has been reported. This broadens the scope of these compounds in treating infectious diseases (Badiger et al., 2013).
Eigenschaften
IUPAC Name |
4-(4,5-dimethoxy-2-methylphenyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-7-4-10(15-2)11(16-3)5-8(7)9-6-17-12(13)14-9/h4-6H,1-3H3,(H2,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQZLOGYFHHNTDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C2=CSC(=N2)N)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

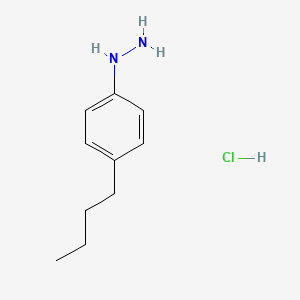

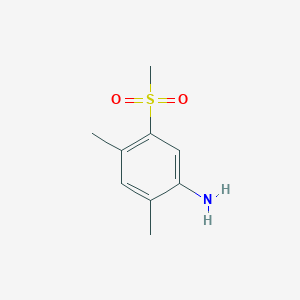
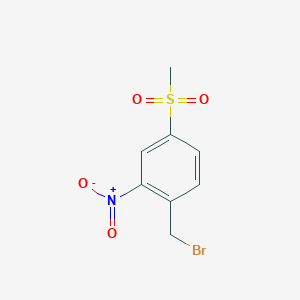
![4-[(4-Bromophenyl)sulfonyl]piperidine hydrochloride](/img/structure/B1334217.png)

